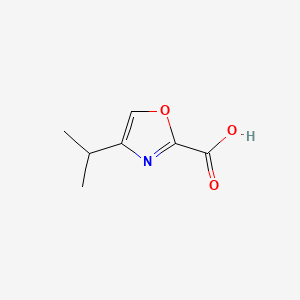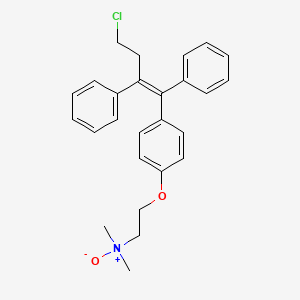
1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane- diol and 3-hydro
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane-diol and 3-hydro is a complex polymeric compound. It is primarily used in various industrial applications due to its unique chemical properties, including its ability to form stable, cross-linked networks. This compound is particularly valued in the textile industry for its role in fabric finishing, providing enhanced durability and resistance to wrinkling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane-diol and 3-hydro typically involves a polycondensation reaction. The process begins with the esterification of 1,2,3,4-butanetetracarboxylic acid with 2,2-bis(hydroxymethyl)-1,3-propane-diol. This reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the reaction. The reaction mixture is heated to a temperature range of 150-200°C to promote the formation of ester bonds.
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale reactors where the reactants are continuously fed and the reaction conditions are meticulously controlled. The polymerization process is monitored to ensure the desired molecular weight and degree of polymerization are achieved. Post-reaction, the polymer is purified and processed into the desired form, whether it be a powder, solution, or film.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane-diol and 3-hydro undergoes various chemical reactions, including:
Esterification: As mentioned, the initial formation involves esterification.
Cross-linking: The polymer can undergo cross-linking reactions, which are crucial for its application in textile finishing.
Hydrolysis: Under certain conditions, the ester bonds in the polymer can be hydrolyzed, leading to the breakdown of the polymer.
Common Reagents and Conditions
Catalysts: Sulfuric acid or other strong acids for esterification.
Cross-linking Agents: Formaldehyde or other aldehydes can be used to induce cross-linking.
Hydrolysis Conditions: Acidic or basic conditions can promote hydrolysis.
Major Products
Cross-linked Polymers: These are the primary products when cross-linking agents are used.
Monomeric Units: Hydrolysis can yield the original monomeric units, such as 1,2,3,4-butanetetracarboxylic acid and 2,2-bis(hydroxymethyl)-1,3-propane-diol.
Applications De Recherche Scientifique
1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane-diol and 3-hydro has several applications in scientific research:
Textile Industry: Used as a finishing agent to improve fabric durability and resistance to wrinkling.
Biomedical Applications: Potential use in drug delivery systems due to its ability to form stable, biocompatible networks.
Material Science: Research into its use as a precursor for advanced materials with specific mechanical and chemical properties.
Mécanisme D'action
The primary mechanism by which this polymer exerts its effects is through the formation of stable, cross-linked networks. These networks enhance the mechanical properties of the materials they are applied to, such as textiles. The molecular targets include the hydroxyl and carboxyl groups, which participate in the formation of ester bonds and cross-links.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyacrylic Acid: Another polymer used in textile finishing, but with different chemical properties and applications.
Polyvinyl Alcohol: Used in similar applications but differs in its chemical structure and properties.
Uniqueness
1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane-diol and 3-hydro is unique due to its specific combination of carboxyl and hydroxyl groups, which allow for versatile chemical modifications and applications. Its ability to form stable, cross-linked networks makes it particularly valuable in applications requiring enhanced durability and stability.
Propriétés
Numéro CAS |
101357-37-3 |
|---|---|
Formule moléculaire |
C27H49NO14 |
Poids moléculaire |
611.7 g/mol |
Nom IUPAC |
2,2-bis(hydroxymethyl)propane-1,3-diol;butane-1,2,3,4-tetracarboxylic acid;3-hydroxy-2,2-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)propanal |
InChI |
InChI=1S/C14H27NO2.C8H10O8.C5H12O4/c1-12(2,9-16)11(17)10-7-13(3,4)15-14(5,6)8-10;9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12;6-1-5(2-7,3-8)4-9/h9-11,15,17H,7-8H2,1-6H3;3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16);6-9H,1-4H2 |
Clé InChI |
LMDRCXMICNBVHY-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)C(C(C)(C)C=O)O)C.C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O.C(C(CO)(CO)CO)O |
SMILES canonique |
CC1(CC(CC(N1)(C)C)C(C(C)(C)C=O)O)C.C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O.C(C(CO)(CO)CO)O |
Synonymes |
1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane- diol and 3-hydroxy-2,2-dimethylpropanal, 2,2,6,6-tetramethyl-4-piperidinyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














